2-Isopropyl-5-nitroaniline
Overview
Description
2-Isopropyl-5-nitroaniline is an organic compound with the molecular formula C9H12N2O2. It is a derivative of aniline, characterized by the presence of an isopropyl group at the second position and a nitro group at the fifth position on the benzene ring. This compound is known for its yellowish-brown color and is commonly used in various scientific experiments and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-nitroaniline typically involves a multi-step process:
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The isopropyl group is introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with the benzene ring in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
2-Isopropyl-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group, influencing the position of incoming substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-isopropyl-5-aminobenzene.
Substitution: Formation of halogenated derivatives at the meta position relative to the nitro group.
Scientific Research Applications
2-Isopropyl-5-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-nitroaniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also plays a role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Isopropylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroaniline: Lacks the isopropyl group, affecting its solubility and reactivity.
2-Methyl-5-nitroaniline: Similar structure but with a methyl group instead of an isopropyl group, leading to differences in steric and electronic effects.
Uniqueness: 2-Isopropyl-5-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which influence its chemical reactivity, solubility, and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-nitro-2-propan-2-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEVGYZHNPSPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597065 | |
Record name | 5-Nitro-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132475-93-5 | |
Record name | 5-Nitro-2-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40597065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.